6-Chloro-3-formyl-7-methylchromone

Descripción

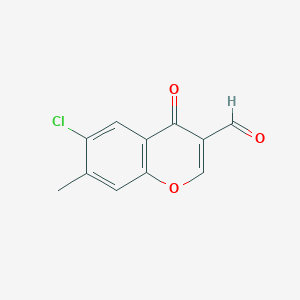

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-7-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULJNFUEBPQUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345726 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-12-5 | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-formyl-7-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-formyl-7-methylchromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formyl-7-methylchromone is a substituted chromone derivative with the chemical formula C₁₁H₇ClO₃. This compound belongs to the flavonoid class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of a chlorine atom, a formyl group, and a methyl group on the chromone scaffold imparts unique chemical reactivity and potential for derivatization, making it a valuable building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential biological activities of this compound, aimed at supporting research and development efforts in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

This compound is a pale yellow powder with a molecular weight of 222.62 g/mol . Key physicochemical properties are summarized in the table below. The crystal structure of this compound has been determined, revealing a largely planar molecular geometry.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₃ | |

| Molecular Weight | 222.62 g/mol | |

| CAS Number | 64481-12-5 | |

| Appearance | Pale yellow powder | |

| Melting Point | 183-185 °C | |

| SMILES | Cc1cc2OC=C(C=O)C(=O)c2cc1Cl | |

| InChI | 1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3 |

Synthesis

The primary method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an activated aromatic substrate, in this case, a substituted 2-hydroxyacetophenone.

Experimental Protocol: General Vilsmeier-Haack Synthesis of 3-Formylchromones

This protocol is adapted from general procedures for the synthesis of substituted 3-formylchromones and may be optimized for the specific synthesis of this compound.[4]

Materials:

-

Substituted 2-hydroxyacetophenone (e.g., 5'-chloro-2'-hydroxy-4'-methylacetophenone)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-water bath.

-

To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will occur.

-

Dissolve the starting material, 5'-chloro-2'-hydroxy-4'-methylacetophenone, in a minimal amount of DMF.

-

Add the dissolved acetophenone derivative dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture into ice-cold water to decompose the excess Vilsmeier reagent and precipitate the crude product.

-

Filter the solid product, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Spectral Data

¹H NMR:

-

A singlet for the aldehydic proton (CHO) is expected in the region of δ 9.5-10.5 ppm.

-

A singlet for the proton at the C2 position of the chromone ring should appear around δ 8.5-9.0 ppm.

-

A singlet for the methyl group (CH₃) protons is anticipated around δ 2.4-2.6 ppm.

-

Singlets for the aromatic protons on the benzene ring will be present in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR:

-

The carbonyl carbon of the aldehyde group (CHO) is expected to resonate around δ 185-195 ppm.

-

The carbonyl carbon at the C4 position of the chromone ring should appear around δ 175-180 ppm.

-

Signals for the aromatic and chromone ring carbons will be observed in the range of δ 110-160 ppm.

-

The methyl carbon (CH₃) signal is expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1680-1700 cm⁻¹.

-

Another strong C=O stretching band for the chromone ketone is anticipated around 1630-1660 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons will be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 222 and an isotopic peak [M+2]⁺ at m/z 224 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation may involve the loss of the formyl group (CHO) and other characteristic fragments.

Biological Activity and Potential Applications

This compound is a versatile precursor for the synthesis of various bioactive molecules and has potential applications in pharmaceutical development.[1]

Antimicrobial Activity

Chromone derivatives are known to possess antimicrobial properties. While specific data for this compound is limited, a study on the closely related 6-chloro-3-formylchromone demonstrated its effectiveness as an antibacterial and antibiofilm agent against Vibrio parahaemolyticus. This suggests that the target compound may also exhibit similar activities.

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening [7]

-

Prepare a nutrient agar medium and pour it into sterile Petri dishes.

-

Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Include a positive control (a known antibiotic) and a negative control (solvent only) on each plate.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Anticancer and Kinase Inhibition Potential

The chromone scaffold is present in many compounds with anticancer properties. Some 3-formylchromone derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells. Furthermore, the general class of chromones has been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One potential target is the p56lck tyrosine kinase, a key enzyme in T-cell signaling.[8] While direct inhibition of p56lck by this compound has not been reported, the structural similarities to other known kinase inhibitors suggest this as a plausible mechanism of action.

Another relevant signaling pathway that can be modulated by chromone derivatives is the TRAF6-ASK1-p38 pathway, which is involved in inflammatory responses. A novel chromone derivative was shown to exert its anti-inflammatory effects by inhibiting this pathway in a ROS-dependent manner.[9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceutical agents. Its chemical properties, characterized by the reactive formyl group and the stable chromone core, allow for a wide range of chemical modifications to generate libraries of novel compounds. While detailed biological studies on this specific molecule are not extensively reported, the known activities of related chromone derivatives suggest promising avenues for future research, particularly in the areas of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource for scientists and researchers to further explore the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-3-formyl-7-methylchromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formyl-7-methylchromone is a substituted chromone derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Chromones, a class of benzopyran derivatives, are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule—a chloro group at position 6, a formyl group at position 3, and a methyl group at position 7—confer distinct physicochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and for the evaluation of its biological activities, and visualizations of relevant chemical and biological pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₃ | [1] |

| Molecular Weight | 222.62 g/mol | |

| Melting Point | 183-185 °C | [2] |

| Appearance | Pale yellow powder | [1] |

| CAS Number | 64481-12-5 | [1] |

| Purity | ≥ 98% |

Spectral Data

While specific spectral data with peak assignments for this compound are not extensively detailed in publicly available sources, general spectral characteristics can be inferred from related compounds and supplier information. Researchers can expect to find characteristic peaks in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy that correspond to the chromone core, as well as the chloro, formyl, and methyl substituents. For instance, the formyl proton should appear as a singlet at a downfield chemical shift in the ¹H NMR spectrum. The carbonyl groups of the chromone and the formyl substituent will show strong absorption bands in the IR spectrum.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds and is the primary synthetic route to this compound.[3][4][5]

Materials:

-

5-Chloro-2-hydroxy-4-methylacetophenone (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent.

-

To this mixture, add 5-Chloro-2-hydroxy-4-methylacetophenone portion-wise while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove any unreacted reagents and DMF, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualization of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., a human colon cancer cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

SIRT2 Inhibition Assay

Sirtuin 2 (SIRT2) is a class III histone deacetylase that has been implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for certain diseases.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD⁺ (SIRT2 co-factor)

-

This compound

-

Assay buffer

-

Developer solution

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

In a 96-well black plate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD⁺ to each well.

-

Add different concentrations of this compound to the wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding the recombinant human SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and add the developer solution, which will generate a fluorescent signal from the deacetylated substrate.

-

Incubate for a further 15-30 minutes at room temperature.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT2 inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of other chromone derivatives, it is hypothesized to exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such potential pathway is the inhibition of protein tyrosine kinases, which are often dysregulated in cancer.

Hypothesized Signaling Pathway for Anticancer Activity:

Caption: A potential mechanism of anticancer action for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties and methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectral characteristics, solubility profile, and the specific molecular mechanisms underlying its biological activities. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development to advance the study of this and related chromone derivatives.

References

Synthesis and Characterization of 6-Chloro-3-formyl-7-methylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-3-formyl-7-methylchromone, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1] This document details the synthetic protocol, physical and spectroscopic properties, and a logical workflow for its preparation.

Core Compound Properties

This compound, with the CAS Number 64481-12-5, is a substituted chromone derivative.[2][3] Chromones are a class of benzopyran derivatives that are of significant interest in drug discovery.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₃ | [3] |

| Molecular Weight | 222.62 g/mol | [3] |

| Melting Point | 183-185 °C | [2][3] |

| Appearance | Pale yellow powder | [1] |

Synthesis Protocol: The Vilsmeier-Haack Reaction

The synthesis of this compound is achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto a suitable precursor.[5][6] In this case, the starting material is 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

Starting Material: 5'-Chloro-2'-hydroxy-4'-methylacetophenone

| Property | Value |

| CAS Number | 28480-70-8 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 70-73 °C |

General Experimental Procedure

The following is a generalized procedure for the synthesis of substituted 3-formylchromones, which can be adapted for the synthesis of this compound.[7]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with the Acetophenone: Dissolve 5'-Chloro-2'-hydroxy-4'-methylacetophenone in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

-

Reaction and Work-up: Allow the reaction mixture to stand at room temperature overnight. The resulting thick mass is then carefully poured into crushed ice with stirring.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[7]

Characterization Data

Spectroscopic Data for 6-Chloro-3-formylchromone (for comparison)

| Spectroscopy | Expected Peaks/Signals for this compound | Reference Data for 6-Chloro-3-formylchromone [8][9] |

| ¹H NMR | A singlet for the aldehydic proton (CHO), a singlet for the proton at C2, two singlets for the aromatic protons at C5 and C8, and a singlet for the methyl protons at C7. | ¹H NMR spectra are available for comparison.[9] |

| ¹³C NMR | Signals for the carbonyl carbons (C=O) of the chromone and aldehyde, signals for the aromatic and olefinic carbons, and a signal for the methyl carbon. | ¹³C NMR spectra are available for comparison. |

| IR (Infrared) | Characteristic absorption bands for the carbonyl groups (C=O) of the aldehyde and the chromone ring, C-H stretching of the aromatic ring and aldehyde, and C-Cl stretching. | IR spectra show characteristic carbonyl and aromatic absorptions.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 222.62 (for C₁₁H₇ClO₃). | Mass spectral data is available for comparison. |

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the formylation and cyclization of the starting acetophenone.

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from simple starting materials to the final complex chromone structure.

Caption: Logical steps in the Vilsmeier-Haack synthesis of the target chromone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 64481-12-5 [chemicalbook.com]

- 3. This compound 98 64481-12-5 [sigmaaldrich.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-CHLORO-3-FORMYLCHROMONE(42248-31-7) 1H NMR spectrum [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Chloro-3-formyl-7-methylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-3-formyl-7-methylchromone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, supported by experimental protocols and data on related analogues.

Chemical Identity and Structure

This compound is a derivative of benzopyran, characterized by a bicyclic structure composed of a benzene ring fused to a pyran ring.[1] Key functional groups, including chloro, formyl (aldehyde), and methyl substituents, contribute to its reactivity and potential as a versatile building block for more complex bioactive molecules.[2]

-

IUPAC Name: 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde[2][3]

-

Synonyms: 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2][4]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇ClO₃ | [2][5] |

| Molecular Weight | 222.62 g/mol | [5] |

| CAS Number | 64481-12-5 | [2][5] |

| Appearance | Pale yellow powder | [2] |

| Melting Point | 183-185 °C | [5] |

| Purity | ≥ 98% | [5] |

| SMILES | Cc1cc2OC=C(C=O)C(=O)c2cc1Cl | [5] |

| InChI Key | NULJNFUEBPQUNB-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The primary method for the synthesis of 3-formylchromones, including the title compound, is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich aromatic precursor, typically a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6]

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of 3-formylchromones, which can be adapted for this compound starting from 5-chloro-4-methyl-2-hydroxyacetophenone.

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5°C. Stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.[8]

-

Formylation and Cyclization: Dissolve the starting material, 5-chloro-4-methyl-2-hydroxyacetophenone, in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent. After the addition is complete, heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice with vigorous stirring. The solid product will precipitate out. Filter the solid, wash it thoroughly with cold water, and then dry it.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound.

Biological Activities and Therapeutic Potential

Chromone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 3-formyl group, in particular, serves as a key pharmacophore, and its derivatives have been investigated as inhibitors of several key therapeutic targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[9][10][11] Formylchromone derivatives have been identified as potent, irreversible, and selective inhibitors of PTP1B.[10]

Caption: PTP1B Inhibition by Chromone Derivatives.

Quantitative Data for PTP1B Inhibition by Formylchromone Analogues

| Compound | IC₅₀ (µM) | Reference |

| Formylchromone | 73 | [9] |

| Substituted Formylchromone Derivative | 4.3 | [9] |

| Substituted Formylchromone Derivative | 1.0 | [10] |

Topoisomerase IIα Inhibition

DNA topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs.[12] Substituted 3-formylchromones have been identified as potent inhibitors of human DNA topoisomerase IIα, exhibiting significant in vitro cytotoxicity against cancer cell lines.[12][13]

Quantitative Data for Topoisomerase IIα Inhibition by 3-Formylchromone Analogues

Several 3-formylchromone derivatives have shown potent cytotoxicity against the PC-3 prostate cancer cell line.

| Compound ID | LC₅₀ (µM) against PC-3 cells | Reference |

| 11b | 1.1 | [12][13] |

| 12a | 2.5 | [12][13] |

| 12b | 0.5 | [12][13] |

| 12d | 8.6 | [12][13] |

| 12e | 1.2 | [12][13] |

| 13a | 0.9 | [12][13] |

| 13b | 1.5 | [12][13] |

Antimicrobial Activity

This compound is reported to possess antimicrobial properties.[2] A study investigating various chromone derivatives demonstrated the antibacterial activity of the closely related 6-chloro-3-formylchromone against pathogenic Vibrio species.

Quantitative Data for Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [14] |

| 6-Chloro-3-formylchromone | Vibrio harveyi | 20 | [14] |

Experimental Protocols for Biological Assays

PTP1B Inhibition Assay Protocol

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

Caption: Workflow for PTP1B Inhibition Assay.

-

Reagents: PTP1B (human, recombinant), p-nitrophenyl phosphate (pNPP), Bis-Tris buffer (50 mM, pH 6.0), EDTA (2 mM), Dithiothreitol (DTT, 5 mM), 10 N NaOH.

-

Procedure: a. Prepare a reaction mixture containing Bis-Tris buffer, EDTA, and DTT. b. Add various concentrations of the test compound (this compound) to the wells of a 96-well plate. c. Add the PTP1B enzyme to each well and pre-incubate. d. Initiate the reaction by adding pNPP (final concentration 1 mM). e. Incubate the plate at 37.5°C for 30 minutes.[9] f. Terminate the reaction by adding 10 N NaOH.[9] g. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced. h. A control reaction without the inhibitor is used to determine 100% enzyme activity. A blank reaction without the enzyme is used to correct for non-enzymatic hydrolysis of pNPP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Topoisomerase IIα Decatenation Assay Protocol

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

-

Reagents: Human Topoisomerase IIα, kDNA, 10x Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT), ATP, STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue), Chloroform/isoamyl alcohol (24:1), Agarose, Ethidium bromide.

-

Procedure: a. Prepare a reaction mixture containing assay buffer, ATP, and kDNA. b. Aliquot the mixture into microcentrifuge tubes. c. Add various concentrations of the test compound. A control with the vehicle (e.g., DMSO) and a no-enzyme control should be included. d. Add human topoisomerase IIα to all tubes except the no-enzyme control. e. Incubate the reactions at 37°C for 30 minutes.[15] f. Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[15] g. Vortex and centrifuge briefly to separate the aqueous and organic phases. h. Load the aqueous (upper) phase onto a 1% agarose gel. i. Perform gel electrophoresis to separate the decatenated minicircles from the kDNA network. j. Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

Data Analysis: Inhibition is observed as a decrease in the amount of decatenated, supercoiled minicircles and an increase in the amount of catenated kDNA remaining in the well.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Cation-adjusted Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity, test compound stock solution.

-

Procedure: a. Dispense MHB into the wells of a 96-well plate. b. Prepare a serial two-fold dilution of the test compound across the wells of the plate. c. Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control well with bacteria but no compound. e. Incubate the plate at 37°C for 16-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[1]

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route and significant potential for drug discovery and development. Its structural features make it an ideal scaffold for the synthesis of novel therapeutic agents. While quantitative biological data for this specific molecule is limited, the potent activity of closely related 3-formylchromone derivatives against key targets such as PTP1B and topoisomerase IIα, as well as their demonstrated antimicrobial effects, highlights this compound class as a promising area for further investigation. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound and its analogues.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. youtube.com [youtube.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3.6. PTP1B Inhibitory Activity Assay [bio-protocol.org]

- 9. protocols.io [protocols.io]

- 10. High-Resolution PTP1B Inhibition Profiling Combined with HPLC-HRMS-SPE-NMR for Identification of PTP1B Inhibitors from Miconia albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTP1B inhibition assay [bio-protocol.org]

- 12. Minimum inhibitory concentration (MIC). [bio-protocol.org]

- 13. tandfonline.com [tandfonline.com]

- 14. inspiralis.com [inspiralis.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloro-3-formyl-7-methylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic chromone derivative, 6-Chloro-3-formyl-7-methylchromone. This compound, with the molecular formula C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol , is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the chromone scaffold. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols typically employed for their acquisition.

Spectroscopic Data

The following tables summarize the key spectral data for this compound. It is important to note that while extensive efforts have been made to provide accurate data, the following values are representative for this class of compounds and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~8.5 | s | 1H | H-2 |

| ~8.1 | s | 1H | H-5 |

| ~7.5 | s | 1H | H-8 |

| ~2.5 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | -CHO |

| ~175 | C-4 (C=O) |

| ~160 | C-2 |

| ~155 | C-9 |

| ~140 | C-7 |

| ~135 | C-5 |

| ~125 | C-10 |

| ~120 | C-6 |

| ~118 | C-8 |

| ~115 | C-3 |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic peaks for the carbonyl groups (ketone and aldehyde) and the carbon-chlorine bond. A publication on substituted 3-formyl chromones provides reference points for these characteristic vibrations.[1]

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1650 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Medium | C-O-C stretch (ether) |

| ~770 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 222/224 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 194/196 | Moderate | [M-CO]⁺ |

| 166/168 | Moderate | [M-CO-CO]⁺ |

| 131 | Low | [M-CO-CO-Cl]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a Nujol mull.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Biological Activity of 6-Chloro-3-formyl-7-methylchromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-Chloro-3-formyl-7-methylchromone has emerged as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The core structure allows for modifications that can lead to enhanced cytotoxicity against various cancer cell lines. The primary mechanism of action for many chromone derivatives involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Quantitative Anticancer Data

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, studies on related chromone derivatives provide valuable insights into their potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some chromone derivatives against various cancer cell lines, illustrating the potential of this chemical class. It is important to note that these are not all direct derivatives of this compound but represent the broader class of chromones.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chromone Derivative 6c | SKOV-3 (Ovarian) | 7.84 | [1] |

| Chromone Derivative 6c | HepG2 (Liver) | 13.68 | [1] |

| Chromone Derivative 6c | A549 (Lung) | 15.69 | [1] |

| Chromone Derivative 6c | MCF-7 (Breast) | 19.13 | [1] |

| Chromone Derivative 6c | T-24 (Bladder) | 22.05 | [1] |

| Epiremisporine H (a chromone analog) | HT-29 (Colon) | 21.17 ± 4.89 | [2] |

| Epiremisporine H (a chromone analog) | A549 (Lung) | 31.43 ± 3.01 | [2] |

Note: The data presented above is for structurally related chromone compounds and is intended to be indicative of the potential of the this compound scaffold. Further studies are required to establish a comprehensive dataset for its direct derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations. 100 µL of each concentration is added to the respective wells, and the plate is incubated for 48 to 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity

This compound and its derivatives have also demonstrated promising activity against various microbial pathogens. The presence of the chromone ring and the reactive formyl group are thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

A study on the antimicrobial effects of formylchromones against pathogenic Vibrio species provided specific quantitative data for 6-chloro-3-formylchromone (referred to as 6C3FC in the study).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 | |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio harveyi | 20 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).

Detailed Methodology:

-

Preparation of Inoculum: The bacterial strain is cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 × 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: The this compound derivative is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Logical Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of newly synthesized this compound derivatives.

Caption: A logical workflow for the discovery and development of bioactive this compound derivatives.

Conclusion and Future Directions

The available data, although not exhaustive for a wide range of specific this compound derivatives, strongly suggests that this class of compounds holds significant promise for the development of new anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold allows for extensive structural modifications, which can be systematically explored to optimize biological activity and selectivity.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives.

-

Comprehensive in vitro screening against a broader panel of cancer cell lines and microbial strains to establish a robust structure-activity relationship.

-

Elucidation of the specific molecular targets and signaling pathways involved in their biological activities. This will be crucial for rational drug design and understanding potential mechanisms of resistance.

-

In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective drugs for the treatment of cancer and infectious diseases.

References

Unlocking the Therapeutic Potential of Chromone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Chromones, a class of heterocyclic compounds built upon the 4H-1-benzopyran-4-one scaffold, have emerged as a privileged structure in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, have garnered significant interest from the scientific community.[3][4][5][6] This technical guide provides an in-depth overview of the potential therapeutic applications of chromone derivatives, focusing on their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this promising field.

Therapeutic Applications and Mechanisms of Action

Chromone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potential of chromone derivatives as anticancer agents.[3][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the breast, lung, and colon.[8] The anticancer mechanism of action for some chromone derivatives involves the induction of apoptosis through the modulation of key signaling proteins such as Bcl-2 and Bax, and the activation of caspases.[1][8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and chromone derivatives have shown significant promise as anti-inflammatory agents.[6][9] One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of pro-inflammatory signaling pathways. For instance, certain chromone derivatives have been found to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway.[10][11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromone derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[12] Their mechanism of action can involve the disruption of microbial cell processes, leading to the inhibition of growth and proliferation.

Neuroprotective Effects

Emerging evidence suggests that chromone derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[13][14] Their neuroprotective effects are attributed to their ability to reduce neuroinflammation and improve mitochondrial function.[13]

Quantitative Efficacy Data

The therapeutic potential of chromone derivatives is supported by a growing body of quantitative data from in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activity of selected chromone derivatives.

Table 1: Anticancer Activity of Chromone Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | [8] |

| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | [8] |

| Epiremisporine F | HT-29 (Colon) | 44.77 ± 2.70 | [8] |

| Epiremisporine G | HT-29 (Colon) | 35.05 ± 3.76 | [8] |

| 3-(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1) | MCF-7 (Breast) | 37.13 | [7] |

| Compound VIi | MDA-MB 231 (Breast) | 43.7 | [15] |

Table 2: Anti-inflammatory Activity of Chromone Derivatives (IC50/EC50 Values)

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| Epiremisporine G | Superoxide anion generation (fMLP-induced) | 31.68 ± 2.53 | [2] |

| Epiremisporine H | Superoxide anion generation (fMLP-induced) | 33.52 ± 0.42 | [2] |

| Compound 5-9 | NO production (LPS-induced in RAW264.7) | 5.33 ± 0.57 | [6] |

| Compound Q7-9 | PGE2 production (LPS-induced) | 0.209 ± 0.022 | [9] |

| Compound Q7-26 | PGE2 production (LPS-induced) | 0.161 ± 0.018 | [9] |

| Compound Q7-28 | NO production (LPS-induced) | 0.014 ± 0.001 | [9] |

Table 3: Antimicrobial Activity of Chromone Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [12] |

| chromone-3-carbonitrile | Candida albicans | 5-50 | [12] |

| 6-isopropylchromone-3-carbonitrile | Candida albicans | 5-50 | [12] |

| 6-methylchromone-3-carbonitrile | Candida albicans | 5-50 | [12] |

| Compound 11 | Bacillus subtilis | 1249 | [16] |

| Compound 11 | Escherichia coli | 524 | [16] |

Key Signaling Pathways

Understanding the molecular pathways modulated by chromone derivatives is crucial for targeted drug development. One of the well-documented pathways is the ROS-dependent TRAF6-ASK1-p38 signaling cascade, which plays a pivotal role in inflammation.

Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 signaling pathway by a chromone derivative.

Experimental Protocols

To facilitate the evaluation of novel chromone derivatives, this section provides detailed protocols for key in vitro assays.

Synthesis of Chromone Derivatives

Several synthetic routes have been developed for the preparation of chromone derivatives. A common and versatile method is the Baker-Venkataraman rearrangement.

General Procedure for the Synthesis of 2-Styrylchromones: [3]

-

Formation of 2-methylchromone: 2-hydroxyacetophenone is reacted to form 2-hydroxy-2-methylchromanone.

-

Aldol Condensation: The resulting 2-methylchromone undergoes an aldol condensation with various benzaldehydes to yield the desired 2-styrylchromones.

One-Pot Synthesis using Modified Baker-Venkataraman Reaction: [7]

This method allows for the synthesis of various chromone derivatives in a single step, offering efficiency and convenience. The specific reaction conditions and reagents will vary depending on the desired substitutions on the chromone scaffold.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the chromone derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the chromone derivatives in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for the analysis of proteins in the p38 MAPK and NF-κB signaling pathways.

-

Cell Lysis and Protein Quantification: Treat cells with the chromone derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Chromone derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of different chromone scaffolds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this fascinating class of molecules holds the promise of delivering novel and effective therapies for a variety of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative [mdpi.com]

- 8. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. m.youtube.com [m.youtube.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Ascendancy of 3-Formylchromones in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in a plethora of natural products and synthetic compounds with diverse biological activities. Among the various substituted chromones, 3-formylchromones have emerged as a particularly versatile and valuable class of compounds. The presence of a highly reactive aldehyde group at the 3-position, in conjugation with the pyrone ring, bestows upon these molecules a unique chemical reactivity, making them ideal starting materials for the synthesis of a wide array of heterocyclic compounds. This reactivity, coupled with their inherent biological properties, has positioned 3-formylchromones as a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry applications of 3-formylchromones, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Discovery and Historical Synthesis

The journey of 3-formylchromones began with the exploration of synthetic methodologies for the functionalization of the chromone nucleus. A pivotal moment in their history was the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones. This reaction, utilizing a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a direct and efficient route to the 3-formylchromone core.[1][2] The Vilsmeier-Haack reagent acts as a formylating agent, leading to the cyclization and formation of the chromone ring with a formyl group at the 3-position.[3][4] This synthetic accessibility has been a key driver in the extensive investigation of their medicinal potential.

dot

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-3-formyl-7-methylchromone and related chromone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Chromones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among them, this compound stands out as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, including the electron-withdrawing chloro group and the reactive formyl group, make it a valuable precursor for developing compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. This guide will delve into the chemical synthesis, quantitative biological data, experimental methodologies, and the signaling pathways associated with this promising class of compounds.

Chemical Synthesis

The primary method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

-

5-Chloro-2-hydroxy-4-methylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

-

To the cooled DMF, add 5-chloro-2-hydroxy-4-methylacetophenone with constant stirring.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid precipitate, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram of Synthesis Workflow:

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide range of biological activities. The following sections summarize the available quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in the public domain, studies on closely related 6-chloro-3-formylchromone derivatives have shown promising anticancer activity. These compounds are believed to exert their effects through mechanisms such as topoisomerase inhibition.

Table 1: Anticancer Activity of Related 6-Chloro-3-formylchromone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-pyrrolidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Data not quantified, but showed promising in vitro activity | [1] |

| 6-Chloro-2-morpholino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Data not quantified, but showed promising in vitro activity | [1] |

| 6-Chloro-2-piperidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Data not quantified, but showed promising in vitro activity | [1] |

| 6-Chloro-2-(N-methylpiperazino)-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Data not quantified, but showed promising in vitro activity | [1] |

Note: The data presented is for structurally similar compounds and should be used as a reference for the potential of this class of molecules. Further studies are required to determine the specific IC50 values for this compound.

Anti-inflammatory Activity

Chromone derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB, TNF-α, and IL-6. Quantitative data for the direct anti-inflammatory effects of this compound is limited. However, the general mechanism of action for chromones in inflammation is well-documented.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

Antimicrobial Activity

Specific quantitative data is available for the antimicrobial activity of some 6-chloro-3-formylchromone derivatives.

Table 2: Antimicrobial Activity of 6-Chloro-3-formylchromone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | >500 | Not specified |

| 6-Chloro-3-formylchromone | Vibrio harveyi | >500 | Not specified |

Note: While the parent compound showed limited activity in this study, other related chromones have demonstrated significant antimicrobial effects, suggesting that derivatization of the 3-formyl group could enhance potency.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: TNF-α and IL-6 ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, it can be used to measure the levels of cytokines like TNF-α and IL-6 in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Addition: Add the cell culture supernatants to the wells.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a substrate that is converted by HRP to a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production by the test compound.

Antimicrobial Activity: Broth Microdilution Method

Principle: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Experimental Workflow for Biological Assays:

Conclusion

This compound and its related compounds represent a promising class of molecules with diverse biological activities. Their straightforward synthesis via the Vilsmeier-Haack reaction makes them accessible starting materials for the development of new therapeutic agents. While quantitative data for the lead compound is still emerging, the significant anticancer, anti-inflammatory, and antimicrobial potential demonstrated by its derivatives warrants further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the chromone scaffold could lead to the discovery of potent and selective drug candidates.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-3-formyl-7-methylchromone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloro-3-formyl-7-methylchromone, a benzopyran derivative utilized in various research applications. Due to the limited availability of a detailed safety data sheet specifically for this compound, this guide also incorporates data from the closely related compound, 6-Chloro-3-formylchromone, as a precautionary reference. Researchers should handle the 7-methyl derivative with at least the same level of care.

Chemical and Physical Properties